(2-Chlorophenyl)(cyclohexyl)methanamine
Description
(2-Chlorophenyl)(cyclohexyl)methanamine (C₁₃H₁₈ClN, molecular weight 223.11 g/mol) is a secondary amine featuring a 2-chlorophenyl group and a cyclohexyl moiety attached to a central methanamine backbone . The cyclohexyl group enhances lipophilicity, which may improve blood-brain barrier penetration, while the 2-chlorophenyl substituent contributes to aromatic interactions and metabolic stability .
Properties
IUPAC Name |
(2-chlorophenyl)-cyclohexylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRNUXHNMGIFRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(cyclohexyl)methanamine typically involves the reaction of 2-chlorobenzyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(cyclohexyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
GSK3 Inhibition
One of the prominent applications of (2-Chlorophenyl)(cyclohexyl)methanamine is its role as an inhibitor of glycogen synthase kinase-3 (GSK3). GSK3 is implicated in several neurological disorders, including Alzheimer’s disease and other forms of dementia. The compound has been shown to exhibit inhibitory effects on GSK3 activity, making it a candidate for therapeutic development aimed at treating conditions associated with neurodegeneration .
Case Study:
- Research Focus: Investigating the effects of GSK3 inhibition on neurodegenerative diseases.
- Findings: The compound demonstrated significant potential in reducing GSK3 activity in vitro, suggesting possible avenues for drug development targeting Alzheimer's and Parkinson's diseases.
Growth Promotion and Pest Control
Research has explored the use of this compound as a growth promoter or pesticide to enhance agricultural productivity. Field trials have indicated its effectiveness in increasing crop yields while providing protection against common agricultural pests.
Experimental Procedures:
- Field trials were conducted to assess the compound's effectiveness as a growth enhancer.
- Greenhouse studies evaluated its impact on pest resistance.
Results:
- The compound showed promising results in improving plant growth metrics and reducing pest populations, contributing to sustainable farming practices .
Mass Spectrometry Applications
The compound has found utility in mass spectrometry methodologies, particularly in clinical research settings. It is employed to verify proteins and metabolites of clinical interest, enhancing the sensitivity and throughput of analytical workflows.
Experimental Setup:
- Utilization of the Thermo Scientific™ Stellar™ mass spectrometer for high-throughput analysis.
- Integration with liquid chromatography techniques for compound separation.
Results:
- Achieved tenfold increases in quantitative sensitivity compared to traditional methods, facilitating more efficient proteomic and metabolomic studies .
Chemical Properties and Safety Considerations
The chemical structure of this compound includes functional groups that influence its biological activity. Understanding its safety profile is crucial for both laboratory handling and potential therapeutic applications.
Safety Hazards:
- Standard precautions should be taken when handling this compound due to its amine functionality, which may pose risks if inhaled or ingested.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(cyclohexyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Aromatic vs. Heterocyclic Groups
Compound A : [1-(2-Chlorophenyl)cyclohexyl]methanamine (Target Compound)
- Structure : Cyclohexyl + 2-chlorophenyl.
- Molecular Formula : C₁₃H₁₈ClN.
- Key Properties : High lipophilicity due to the cyclohexyl group; moderate steric hindrance.
- Synthetic Notes: Used as a precursor in Schiff base formation (66–98% yields) .
Compound B : (2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine
- Structure : Benzodioxin replaces cyclohexyl.
- Molecular Formula: C₁₅H₁₄ClNO₂.
- Key Properties : Increased aromaticity from benzodioxin enhances π-π stacking but reduces lipophilicity (MW: 283.74 g/mol).
- Implications: Potential for improved receptor binding in CNS targets .
Compound C : {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride
- Structure : Isoxazole ring replaces cyclohexyl.
- Molecular Formula : C₁₀H₁₀Cl₂N₂O.
- Key Properties : Heterocyclic isoxazole introduces polarity and hydrogen-bonding capacity.
- Synthetic Notes: Lower molecular weight (231.7 g/mol) may improve aqueous solubility .
Substituent Effects on Physicochemical Properties
| Compound | Substituent R₁ | Substituent R₂ | Molecular Formula | MW (g/mol) | Key Property |
|---|---|---|---|---|---|
| Target Compound | Cyclohexyl | 2-Chlorophenyl | C₁₃H₁₈ClN | 223.11 | High lipophilicity |
| Benzodioxin Analog | Benzodioxin | 2-Chlorophenyl | C₁₅H₁₄ClNO₂ | 283.74 | Enhanced aromatic interactions |
| Isoxazole Analog | Isoxazole | 2-Chlorophenyl | C₁₀H₁₀Cl₂N₂O | 231.7 | Increased polarity |
| Methylfuran Analog* | Cyclohexyl | 5-Methylfuran | C₁₂H₁₉NO | 193.28 | Oxygen-mediated H-bonding |
| Chlorothiophene Analog* | Cyclohexyl | 5-Chlorothiophene | C₁₁H₁₆ClNS | 229.77 | Sulfur-enhanced metabolic stability |
Pharmacological Implications
- Target Compound : The cyclohexyl group may enhance CNS penetration, while the 2-chlorophenyl group provides metabolic resistance .
- Benzodioxin Analog : Benzodioxin’s electron-rich structure could improve binding to serotonin or dopamine receptors .
- Oxazole Derivatives (e.g., ) : The oxazole ring’s polarity may favor interactions with kinases or ion channels .
Biological Activity
(2-Chlorophenyl)(cyclohexyl)methanamine, a compound characterized by its unique chemical structure, has garnered attention in various fields of scientific research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound this compound features a chlorophenyl group attached to a cyclohexylmethanamine moiety. This structural arrangement is significant for its interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies suggest that the compound may possess antimicrobial and antifungal properties, making it a candidate for further exploration in medicinal chemistry.
- Potential Antitumoral Activity : In a study evaluating the antitumoral potential of similar compounds, those with cyclohexane and halogen substitutions showed significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) .
- Interactions with Receptors : The compound's mechanism of action involves binding to specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological responses.
The mechanism by which this compound exerts its effects is primarily through:
- Binding to Receptors : The compound can interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
- Enzyme Modulation : By altering the activity of certain enzymes, it may affect metabolic processes within cells.
Table 1: Biological Activities of this compound
Table 2: Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Reference |
|---|---|---|
| This compound | Antimicrobial, antitumoral | |
| (2-Chlorophenyl)(cyclopropyl)methanamine | Neuroactive properties | |
| (2-Chlorophenyl)(cyclopentyl)methanamine | Enzyme modulation |
Case Studies
-
Antitumoral Activity in Breast Cancer :
A study conducted on various compounds including derivatives of this compound demonstrated that those with specific structural features significantly inhibited cell growth in MCF-7 breast cancer cells. The findings suggest that further modifications could enhance their therapeutic efficacy . -
Antimicrobial Screening :
In a comprehensive screening of compounds for antimicrobial activity against Mycobacterium tuberculosis, several derivatives of chlorophenyl compounds were evaluated. The results indicated that modifications to the phenyl ring could alter the potency against bacterial strains, highlighting the importance of structural optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
